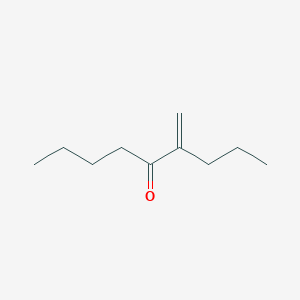
5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione typically involves the halogenation of pyrimidine derivatives. A common method includes the reaction of pyrimidine-2,4(1H,3H)-dione with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation may produce a pyrimidine-2,4-dione with additional functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-1-chloroethenyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the function of biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloropyrimidine: A simpler derivative with similar halogenation but lacking the ethenyl group.
2,4-Dichloropyrimidine: Another pyrimidine derivative with different halogenation patterns.
5-(2-Chloroethenyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with different halogen atoms.
Propiedades
Número CAS |
78731-51-8 |
|---|---|
Fórmula molecular |
C6H4BrClN2O2 |
Peso molecular |
251.46 g/mol |
Nombre IUPAC |
5-(2-bromo-1-chloroethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4BrClN2O2/c7-1-4(8)3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12) |
Clave InChI |
XFPGPBKTWIFNAA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C(=CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


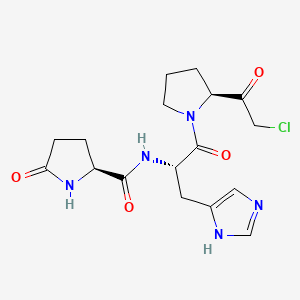
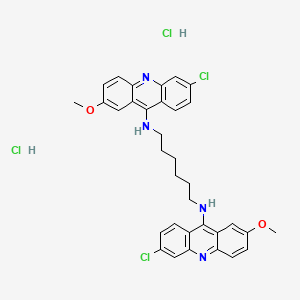
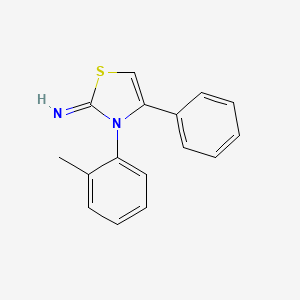
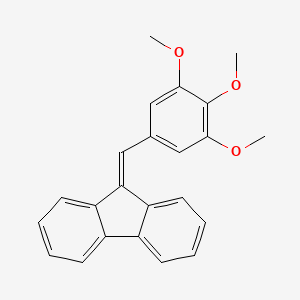

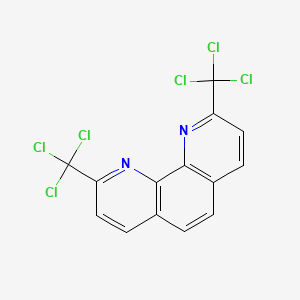
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


